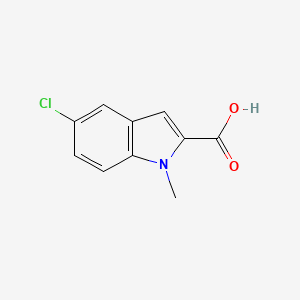

5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Description

The exact mass of the compound 5-Chloro-1-methyl-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-1-methyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-methyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJVSPKRDDKHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359018 | |

| Record name | 5-Chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59908-47-3 | |

| Record name | 5-Chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid: An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Significance of the Indole Nucleus in Modern Drug Discovery

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. Among the vast library of functionalized indoles, 5-chloro-1-methyl-1H-indole-2-carboxylic acid stands out as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the electron-withdrawing chloro group at the 5-position, the N-methyl group which can enhance metabolic stability and modulate binding interactions, and the carboxylic acid at the 2-position for further derivatization, make it a valuable building block in medicinal chemistry. Notably, indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase inhibitors and as scaffolds for the development of novel anticancer agents. This guide provides a comprehensive overview of a robust and logical synthetic route to 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, detailing the underlying chemical principles and providing actionable experimental protocols for researchers in the field of drug development.

Proposed Synthetic Pathway: A Three-Step Approach

A reliable and efficient synthesis of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid can be achieved through a three-step sequence, commencing with the commercially available 4-chloro-N-methylaniline. This pathway leverages the classical Fischer indole synthesis, a cornerstone of heterocyclic chemistry, followed by a straightforward ester hydrolysis.

Caption: Overall synthetic workflow for 5-Chloro-1-methyl-1H-indole-2-carboxylic acid.

Step 1: Synthesis of N-(4-chlorophenyl)-N-methylhydrazine

The initial step involves the conversion of 4-chloro-N-methylaniline to its corresponding hydrazine derivative. This transformation is a standard procedure in organic synthesis, proceeding through a diazotization reaction followed by reduction.

Causality Behind Experimental Choices:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) forms a diazonium salt. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

-

Reduction: The subsequent reduction of the diazonium salt to the hydrazine is typically achieved using a mild reducing agent such as sodium sulfite or stannous chloride. This method is effective and generally provides good yields of the desired hydrazine.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N-methylhydrazine

| Reagent/Parameter | Quantity/Value | Notes |

| 4-Chloro-N-methylaniline | 14.16 g (0.1 mol) | Starting material |

| Concentrated HCl | 30 mL | To form the amine salt and as the acidic medium |

| Sodium Nitrite | 7.6 g (0.11 mol) | Dissolved in 15 mL of water |

| Stannous Chloride Dihydrate | 45.1 g (0.2 mol) | Dissolved in 40 mL of concentrated HCl |

| Sodium Hydroxide | 50% (w/v) solution | For basification |

| Diethyl Ether | As required | For extraction |

| Temperature | 0-5 °C | For diazotization and reduction |

Procedure:

-

A solution of 4-chloro-N-methylaniline in concentrated hydrochloric acid is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes.

-

This cold diazonium salt solution is then added slowly to a stirred solution of stannous chloride dihydrate in concentrated hydrochloric acid, also maintained at 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred for 2 hours at the same temperature.

-

The resulting mixture is made strongly alkaline by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.

-

The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-(4-chlorophenyl)-N-methylhydrazine.

Step 2: Fischer Indole Synthesis of Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system. It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone. In this case, N-(4-chlorophenyl)-N-methylhydrazine is reacted with methyl pyruvate to yield the desired indole-2-carboxylate.

Mechanism of the Fischer Indole Synthesis:

Caption: Key mechanistic steps of the Fischer indole synthesis.

Causality Behind Experimental Choices:

-

Methyl Pyruvate: This keto-ester provides the necessary two-carbon unit to form the pyrrole ring of the indole, with the ester group conveniently positioned at the 2-position.

-

Acid Catalyst: A Brønsted or Lewis acid is essential to catalyze the reaction. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used. The acid protonates the hydrazone, facilitating the key-sigmatropic rearrangement.

-

Reaction Conditions: The reaction is typically heated to drive the cyclization and dehydration steps to completion.

Experimental Protocol: Fischer Indole Synthesis

| Reagent/Parameter | Quantity/Value | Notes |

| N-(4-chlorophenyl)-N-methylhydrazine | 15.66 g (0.1 mol) | From Step 1 |

| Methyl Pyruvate | 11.23 g (0.11 mol) | Carbonyl component |

| Ethanol | 100 mL | Solvent |

| Concentrated H₂SO₄ | 5 mL | Acid catalyst |

| Temperature | Reflux | To drive the reaction |

Procedure:

-

A solution of N-(4-chlorophenyl)-N-methylhydrazine and methyl pyruvate in ethanol is prepared in a round-bottom flask.

-

Concentrated sulfuric acid is added cautiously with stirring.

-

The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford pure methyl 5-chloro-1-methyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis to 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically a cleaner reaction with fewer side products.

Causality Behind Experimental Choices:

-

Lithium Hydroxide (LiOH): LiOH is a strong base that effectively hydrolyzes the ester. It is often used in a mixture of an organic solvent and water to ensure the solubility of both the ester and the hydroxide ions.

-

Solvent System: A mixture of tetrahydrofuran (THF) and water is a common solvent system for this type of hydrolysis, as it provides a homogeneous reaction medium.

-

Acidic Workup: After the saponification is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol: Ester Hydrolysis

| Reagent/Parameter | Quantity/Value | Notes |

| Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate | 22.37 g (0.1 mol) | From Step 2 |

| Lithium Hydroxide (LiOH) | 4.8 g (0.2 mol) | Base for hydrolysis |

| Tetrahydrofuran (THF) | 100 mL | Organic solvent |

| Water | 50 mL | Co-solvent |

| 1M Hydrochloric Acid | As required | For acidification |

| Temperature | Room Temperature | For the hydrolysis reaction |

Procedure:

-

Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate is dissolved in THF in a round-bottom flask.

-

A solution of lithium hydroxide in water is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.

-

Once the starting material is consumed, the THF is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified with 1M hydrochloric acid until the pH is approximately 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-Chloro-1-methyl-1H-indole-2-carboxylic acid as a solid.

Characterization of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data based on the analysis of closely related structures.

Expected Spectroscopic Data:

-

¹H NMR (in DMSO-d₆):

-

δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

-

δ ~7.7-7.8 ppm (d, 1H): Aromatic proton at C4.

-

δ ~7.5 ppm (d, 1H): Aromatic proton at C7.

-

δ ~7.2 ppm (dd, 1H): Aromatic proton at C6.

-

δ ~7.1 ppm (s, 1H): Proton at C3.

-

δ ~3.9 ppm (s, 3H): N-methyl protons.

-

-

¹³C NMR (in DMSO-d₆):

-

δ ~163 ppm: Carboxylic acid carbonyl carbon.

-

δ ~138 ppm: C7a.

-

δ ~129 ppm: C2.

-

δ ~127 ppm: C5.

-

δ ~125 ppm: C3a.

-

δ ~122 ppm: C6.

-

δ ~120 ppm: C4.

-

δ ~112 ppm: C7.

-

δ ~103 ppm: C3.

-

δ ~32 ppm: N-methyl carbon.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1680 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1500-1600 cm⁻¹: C=C stretching of the aromatic rings.

-

-

Mass Spectrometry (MS):

-

[M-H]⁻: Calculated for C₁₀H₇ClNO₂⁻: 208.01.

-

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a logical and experimentally sound approach to 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, a key building block for the development of novel therapeutics. By understanding the underlying principles of each reaction step, from the initial diazotization to the final hydrolysis, researchers can confidently and efficiently synthesize this valuable intermediate. The versatility of the indole-2-carboxylic acid moiety allows for a wide range of subsequent chemical modifications, opening avenues for the exploration of new chemical space in the quest for more effective and safer drugs. Future work could focus on optimizing reaction conditions for large-scale synthesis and exploring alternative, greener synthetic methodologies to further enhance the utility of this important scaffold in the pharmaceutical industry.

References

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]

-

Chem-Station Int. Ed. (2014). Fischer Indole Synthesis. [Link]

- Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-34). John Wiley & Sons.

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

- Shaik, F., et al. (2015). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 19(11), 1686-1690.

- Gassman, P. G., & van Bergen, T. J. (1977).

-

Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]

-

Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

- Anderson, R. C., et al. (1995).

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methyl-1H-indole-2-carboxylic acid, a halogenated derivative of the indole scaffold, represents a molecule of significant interest in medicinal chemistry. The indole core is a privileged structure, forming the foundation of numerous natural products and synthetic drugs.[1] The introduction of a chloro-substituent at the 5-position and a methyl group on the indole nitrogen can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery programs.[1] Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for its effective utilization in synthesis, formulation, and biological screening.

This guide provides a comprehensive overview of the known physicochemical characteristics of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid and presents detailed, field-proven experimental protocols for the determination of its key properties. The methodologies are described with an emphasis on the scientific rationale, ensuring a self-validating approach to characterization.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity.

-

Chemical Name: 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

-

CAS Number: 59908-47-3[2]

-

Molecular Formula: C₁₀H₈ClNO₂[2]

-

Molecular Weight: 209.63 g/mol [2]

-

Chemical Structure: (A proper 2D structure image would be placed here in a real document)

The structure consists of a bicyclic indole ring system. A chlorine atom is substituted at the C5 position of the benzene ring, and a methyl group is attached to the nitrogen atom (N1) of the pyrrole ring. A carboxylic acid functional group is present at the C2 position, which is the primary determinant of the compound's acidic nature.

Summary of Physicochemical Properties

Quantitative data is essential for predicting the behavior of a compound in various chemical and biological systems. The following table summarizes the available experimental and computed properties for 5-Chloro-1-methyl-1H-indole-2-carboxylic acid.

| Property | Value | Source & Notes |

| Physical Form | Solid, powder | [3][4] |

| Melting Point (mp) | 242-247 °C | [4] Experimental value. A range suggests typical purity for a research chemical. |

| Boiling Point (bp) | Not available | Likely decomposes at elevated temperatures before boiling under atmospheric pressure. |

| pKa | Not available | As a carboxylic acid, an acidic pKa is expected. See Protocol 3 for determination. |

| Solubility | Not available | Expected to have low aqueous solubility but be soluble in organic solvents. See Protocol 2. |

| LogP (Octanol-Water Partition Coefficient) | 2.52990 | [5] Computed value. Indicates moderate lipophilicity. |

Synthesis Pathway Overview

Caption: General synthesis pathway for the target compound.[5]

This reaction typically employs a suitable base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid.

Protocol 1: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[6] A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form to facilitate uniform heat transfer.[6] If necessary, gently crush any coarse crystals using a mortar and pestle.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 1-2 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.[8]

-

Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find the approximate melting range. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 15-20 °C below the approximate melting point found in the previous step.

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[8]

-

Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.

Caption: Workflow for melting point determination.

Protocol 2: Determination of Solubility Profile

Rationale: Solubility is a critical parameter influencing bioavailability, formulation, and reaction conditions. For an ionizable compound like a carboxylic acid, solubility is highly pH-dependent. This protocol uses a systematic approach to classify solubility based on the compound's acidic nature.[9]

Methodology:

-

Water Solubility:

-

Add ~25 mg of the compound to a test tube.

-

Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[10]

-

Observe if the solid dissolves. Due to the carboxylic acid and indole moieties, it is expected to be poorly soluble in neutral water.

-

-

Aqueous Base Solubility (5% NaOH):

-

To a fresh ~25 mg sample, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution.[9]

-

Shake vigorously. The carboxylic acid should react with the strong base to form the highly polar and water-soluble sodium carboxylate salt, leading to dissolution.[11]

-

Causality: This test confirms the presence of a sufficiently acidic functional group.

-

-

Aqueous Bicarbonate Solubility (5% NaHCO₃):

-

To a fresh ~25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[12]

-

Observe for both dissolution and effervescence (CO₂ bubble formation).

-

Causality: NaHCO₃ is a weaker base than NaOH. Carboxylic acids are typically acidic enough to react with bicarbonate, producing CO₂ gas. This test helps differentiate carboxylic acids from less acidic phenols.[12]

-

-

Organic Solvent Solubility:

-

Qualitatively assess solubility in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).

-

Add ~10 mg of the compound to 1 mL of each solvent and observe. This information is vital for selecting appropriate solvent systems for reactions, purification (crystallization), and analytical techniques like NMR or HPLC.

-

Caption: Workflow for solubility characterization.

Protocol 3: Determination of pKa by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter in drug development, governing absorption, distribution, and receptor binding. Potentiometric titration is a highly accurate and standard method for its determination.[13]

Methodology:

-

System Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[14]

-

Sample Preparation:

-

Accurately weigh a sample of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility. Dilute with water to a final concentration of approximately 1 mM.[14]

-

Causality: The concentration must be high enough to detect a pH change but low enough to maintain solubility throughout the titration.

-

Add a high concentration of an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength during the titration.[14]

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of an acid.[14]

-

-

Titration Procedure:

-

If necessary, acidify the solution to ~pH 2 with a standardized HCl solution to ensure the carboxylic acid is fully protonated.

-

Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of a standardized, carbonate-free NaOH solution (e.g., 0.1 M).[14]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[15]

-

-

Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[14]

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis is indispensable for confirming the molecular structure. While experimental spectra for this specific compound are not publicly available, this section outlines the expected characteristics and the protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR does the same for carbon atoms.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This signal is often broad.

-

~7.5-7.8 ppm (multiplets, 3H): Aromatic protons on the indole ring (H4, H6, H7). The chloro-substituent will influence their specific chemical shifts and coupling patterns.

-

~7.2 ppm (singlet, 1H): Proton at the C3 position of the pyrrole ring.

-

~3.9 ppm (singlet, 3H): N-methyl protons (-NCH₃).

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

~162 ppm: Carboxylic acid carbonyl carbon.

-

~120-140 ppm: Aromatic and indole ring carbons. The carbon attached to the chlorine (C5) will have a characteristic shift.

-

~100-110 ppm: C3 of the indole ring.

-

~32 ppm: N-methyl carbon.

-

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[16]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16] Standard acquisition parameters should be used, with sufficient scans to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Expected Characteristic IR Peaks:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic and indole rings.

-

~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.

-

~850-750 cm⁻¹: C-Cl stretching vibration.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

-

Expected Molecular Ion Peak (M⁺):

-

In high-resolution mass spectrometry (HRMS), the exact mass should be observed.

-

Due to the presence of chlorine, a characteristic isotopic pattern will be seen for the molecular ion, with a peak at m/z ≈ 209 (for ³⁵Cl) and another peak at m/z ≈ 211 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Conclusion

The physicochemical properties of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, particularly its melting point, acidity, solubility, and lipophilicity, are defining characteristics for its application in drug discovery and development. This guide has consolidated the known data and provided robust, validated protocols for the experimental determination of its key parameters. By applying these methodologies, researchers can ensure a thorough and accurate characterization of this important synthetic intermediate, facilitating its progression in the development of novel therapeutics.

References

-

Chemsrc. 5-CHLORO-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID. [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Faculty of Science, Tanta University. Experiment 1 Determination of Solubility Class. [Link]

-

Grossmont College. Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. [Link]

-

Academia.edu. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

University of Calgary. Melting point determination. [Link]

-

University of Technology, Iraq. Experiment (1) Determination of Melting Points. [Link]

-

Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

Sources

- 1. haofeijinchukou.lookchem.com [haofeijinchukou.lookchem.com]

- 2. 5-CHLORO-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 5-chloro-1-methyl-1H-indole-2-carboxylic acid | 59908-47-3 [sigmaaldrich.com]

- 5. CAS#:59908-47-3 | 5-CHLORO-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID | Chemsrc [chemsrc.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characterization, and its emerging role in the development of novel therapeutics.

Core Identifiers and Chemical Properties

5-Chloro-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a prominent scaffold in numerous biologically active compounds. The presence of a chlorine atom at the 5-position, a methyl group at the 1-position (the indole nitrogen), and a carboxylic acid at the 2-position defines its unique chemical architecture and reactivity.

| Identifier | Value |

| CAS Number | 59908-47-3[1][2][3] |

| Molecular Formula | C₁₀H₈ClNO₂[2][3] |

| Molecular Weight | 209.63 g/mol [2][3] |

| IUPAC Name | 5-Chloro-1-methyl-1H-indole-2-carboxylic acid |

| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)O |

Synthesis and Mechanistic Insights

A proposed synthetic route would begin with the reaction of (4-chlorophenyl)hydrazine with pyruvic acid, followed by N-methylation. The carboxylic acid group of pyruvic acid provides the necessary functionality at the 2-position of the indole ring.

Proposed Synthesis Workflow:

Caption: Proposed Fischer indole synthesis route to the target compound.

Causality in Experimental Choices: The choice of the Fischer indole synthesis is dictated by its versatility and reliability in creating the indole core from readily available starting materials. The acid catalyst is crucial for the cyclization and dehydration steps of the reaction. The subsequent N-methylation is a standard procedure to introduce the methyl group onto the indole nitrogen, which can significantly impact the compound's biological activity and pharmacokinetic properties.

Spectroscopic Characterization

The structural elucidation of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of related compounds and general principles of spectroscopy.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the indole ring will appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing chlorine atom. The N-methyl group will present as a singlet, and the carboxylic acid proton will be a broad singlet in the downfield region.[2] |

| ¹³C NMR | The carbon spectrum will show characteristic signals for the indole ring carbons, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid. The carbon attached to the chlorine atom will exhibit a specific chemical shift.[2] |

| Infrared (IR) Spectroscopy | A broad O-H stretching band from the carboxylic acid dimer is expected, along with a strong C=O stretching vibration. Characteristic C-Cl stretching and aromatic C-H and C=C stretching bands will also be present.[4][5][6] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom. |

Applications in Drug Development and Medicinal Chemistry

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. Derivatives of this core have shown promise in several therapeutic areas.

Anticancer Activity: Numerous studies have explored indole derivatives as potential anticancer agents. For instance, derivatives of 5-chloro-indole-2-carboxylate have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) with mutations like T790M and BRAF V600E, which are implicated in various cancers.[7] The rationale behind this is the ability of the indole scaffold to fit into the ATP-binding site of kinases like EGFR, leading to the inhibition of downstream signaling pathways that promote cell proliferation.

Caption: Inhibition of EGFR signaling by an indole-2-carboxylic acid derivative.

Antiviral Activity: The indole-2-carboxylic acid core has also been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. These inhibitors work by chelating with magnesium ions in the active site of the integrase enzyme, preventing the integration of the viral DNA into the host genome, a critical step in the viral life cycle.[8][9]

Antiparasitic Activity: Research has also demonstrated the potential of indole-2-carboxamides as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. The mechanism of action is still under investigation but is believed to involve the disruption of essential parasitic metabolic pathways.[10]

Conclusion

5-Chloro-1-methyl-1H-indole-2-carboxylic acid represents a valuable building block in the design and synthesis of novel therapeutic agents. Its unique substitution pattern offers opportunities for fine-tuning its biological activity and pharmacokinetic properties. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

Sources

- 1. 5-Chloro-1-methyl-1H-indole-2-carboxylic acid | 59908-47-3 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-CHLORO-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR spectrum [chemicalbook.com]

- 6. indole-building-block.com [indole-building-block.com]

- 7. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | 21139-31-1 | Benchchem [benchchem.com]

A Guide to the Spectroscopic Characterization of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid

Foreword: The Imperative of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, a substituted indole that holds potential as a scaffold in medicinal chemistry, a thorough spectroscopic characterization is not merely a procedural step but a fundamental requirement for establishing its identity, purity, and conformational properties. This guide provides a detailed examination of the expected spectroscopic data for this compound across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

It is important to note that while extensive searches of scientific literature and chemical databases have been conducted, a complete set of publicly available, experimentally-derived spectra for 5-Chloro-1-methyl-1H-indole-2-carboxylic acid has not been found. Therefore, this document will proceed from a position of expert analysis and predictive science. By leveraging established spectroscopic principles and drawing comparisons with closely related, characterized analogs, we will construct a robust and reliable forecast of the spectral data. This predictive approach is a common and critical exercise in chemical research, guiding the synthesis and analysis of new compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, we will examine the expected signals in both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their relationships. The analysis is grounded in the principle that the chemical shift (δ) of a proton is highly sensitive to the electron density of its local environment.

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Integration | Rationale & Commentary |

| COOH | ~13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and acidic, typically appearing as a broad singlet far downfield. Its chemical shift is concentration and solvent dependent.[1] |

| H-4 | ~7.8-7.9 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing chloro group and will be the most downfield of the benzene ring protons. |

| H-6 | ~7.3-7.4 | Doublet of Doublets (dd) | 1H | Coupled to both H-4 and H-7, this proton's signal will be split accordingly. Its position is influenced by the chloro group at C-5. |

| H-7 | ~7.6-7.7 | Doublet (d) | 1H | This proton is part of the indole's benzene ring and coupled to H-6. |

| H-3 | ~7.2-7.3 | Singlet (s) | 1H | The proton at the C-3 position of the indole ring typically appears as a singlet in this region. |

| N-CH₃ | ~3.9-4.0 | Singlet (s) | 3H | The N-methyl protons are in a distinct chemical environment and will appear as a sharp singlet. |

Commentary on Experimental Choices: The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is deliberate. Its ability to dissolve polar compounds like carboxylic acids and its property of exchanging slowly with acidic protons allows for the clear observation of the COOH proton signal.[1] In contrast, using D₂O would lead to rapid proton-deuterium exchange, causing the COOH signal to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

| Carbon Assignment | Predicted Chemical Shift (δ) | Rationale & Commentary |

| C=O (Carboxyl) | ~163-165 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. |

| C-7a | ~136-138 | A quaternary carbon at the fusion of the two rings. |

| C-2 | ~133-135 | The carbon bearing the carboxylic acid group. |

| C-3a | ~129-131 | The second quaternary carbon at the ring fusion. |

| C-5 | ~127-129 | The carbon atom directly bonded to the chlorine atom; its shift is influenced by the halogen's electronegativity. |

| C-4 | ~122-124 | Aromatic carbon ortho to the chlorine. |

| C-6 | ~121-123 | Aromatic carbon meta to the chlorine. |

| C-7 | ~112-114 | Aromatic carbon influenced by the indole nitrogen. |

| C-3 | ~105-107 | The C-3 carbon of the indole ring is typically more shielded than the benzene ring carbons. |

| N-CH₃ | ~32-34 | The methyl carbon attached to the nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[2]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-dimensional proton spectrum. A spectral width of -2 to 16 ppm is appropriate.

-

Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 200 ppm is standard.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

NMR Workflow Diagram

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Predicted IR Absorption Bands

For 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, the IR spectrum will be dominated by features characteristic of a carboxylic acid and an aromatic system. The data for the closely related 1-Methyl-1H-indole-2-carboxylic acid from the NIST Chemistry WebBook serves as an excellent reference.[3]

Expected IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance | Rationale & Commentary |

| 2500-3300 | O-H (Carboxylic Acid) | Very Broad | This extremely broad absorption is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[4][5] It will likely overlap with the C-H stretching region. |

| ~2950 | C-H (Aromatic & Methyl) | Sharp, Medium | These peaks correspond to the stretching vibrations of C-H bonds on the aromatic ring and the N-methyl group. They will appear on top of the broad O-H band.[6] |

| 1680-1710 | C=O (Carboxylic Acid) | Sharp, Strong | This is one of the most intense and recognizable peaks in the spectrum, corresponding to the carbonyl stretch. Conjugation with the indole ring system shifts this to a slightly lower wavenumber compared to a saturated carboxylic acid.[4] |

| 1550-1600 | C=C (Aromatic Ring) | Medium to Strong | Multiple bands are expected in this region due to the stretching vibrations within the indole ring system. |

| 1210-1320 | C-O (Carboxylic Acid) | Strong | The C-O single bond stretch in the carboxylic acid group gives a strong, characteristic absorption.[4] |

| ~920 | O-H Bend (Out-of-plane) | Broad, Medium | Another characteristic, though often overlooked, feature of carboxylic acid dimers is a broad out-of-plane bend for the O-H group.[4] |

| ~700-850 | C-Cl Stretch | Medium to Weak | The vibration of the carbon-chlorine bond is expected in the fingerprint region. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 5-Chloro-1-methyl-1H-indole-2-carboxylic acid powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectroscopy Workflow Diagram

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a structural "fingerprint" for the molecule.

Molecular Ion (M⁺): The molecular formula for 5-Chloro-1-methyl-1H-indole-2-carboxylic acid is C₁₀H₈ClNO₂. The calculated monoisotopic mass is 209.02435 g/mol .[7] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 209.

A critical feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This will result in two molecular ion peaks:

-

M⁺ at m/z 209 (containing ³⁵Cl)

-

[M+2]⁺ at m/z 211 (containing ³⁷Cl) The intensity of the [M+2]⁺ peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for a molecule containing one chlorine atom.

Predicted Major Fragmentation Pathways: The fragmentation of indole derivatives is well-studied. For the target molecule, we can predict the following key fragmentation steps:

-

Loss of a hydroxyl radical (•OH): M⁺ → [M - 17]⁺. This would result in a fragment at m/z = 192.

-

Loss of formic acid (HCOOH): M⁺ → [M - 46]⁺. This is a common fragmentation for carboxylic acids, leading to a fragment at m/z = 163.

-

Decarboxylation (loss of CO₂): M⁺ → [M - 44]⁺. Loss of carbon dioxide would yield a fragment at m/z = 165.

The fragmentation of the indole ring itself can also occur, though these pathways are more complex.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or via a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Workflow Diagram

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid. The expected NMR, IR, and Mass spectra are detailed based on fundamental principles and data from analogous structures. The protocols and workflows described herein represent standard, robust methodologies for the characterization of such a compound. When this molecule is synthesized, this guide will serve as a valuable reference for the experimental verification of its structure, enabling researchers to proceed with confidence in their downstream applications.

References

-

PubChem. Methyl 5-chloro-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChemLite. 5-chloro-1-methyl-1h-indole-2-carboxylic acid (C10H8ClNO2). Université du Luxembourg. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

de Heuvel, E., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Breitmaier, E., & Voelter, W. (2005). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Naik, N., et al. (2021). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

-

mzCloud. 5 Chloroindole 2 carboxylic acid. [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. rsc.org [rsc.org]

- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - 5-chloro-1-methyl-1h-indole-2-carboxylic acid (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

The Emerging Therapeutic Potential of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid Derivatives

An In-Depth Technical Guide

Executive Summary

The indole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] Among its halogenated variants, derivatives of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid have garnered significant attention for their potent and diverse biological activities. This technical guide synthesizes current research to provide an in-depth exploration of this chemical class, focusing on its significant anticancer, antiviral, and antimicrobial properties. We will dissect the mechanisms of action, present key structure-activity relationship (SAR) insights, detail validated experimental protocols, and outline the synthetic strategies that underpin the development of these promising therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this specific indole scaffold.

Introduction: The 5-Chloro-Indole Scaffold

The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs, valued for its ability to mimic peptide structures and participate in various biological interactions.[1][2] The introduction of a chlorine atom at the C5-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. When combined with a methyl group at the N1-position and a carboxylic acid (or its derivative) at the C2-position, the resulting 5-Chloro-1-methyl-1H-indole-2-carboxylic acid framework provides a versatile platform for developing targeted therapeutic agents. The synthetic accessibility of this core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Anticancer Activity: Targeting Oncogenic Signaling

The most extensively documented biological activity of 5-chloro-indole derivatives is their potent antiproliferative effect against various cancer cell lines.[3][4] This activity is primarily driven by the inhibition of key protein kinases involved in cancer cell growth and survival, particularly the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][3]

Mechanism of Action: Dual EGFR/BRAF Inhibition

Mutations that lead to the over-activation of EGFR and BRAF are critical drivers in several malignancies, including non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][5] Many 5-chloro-indole derivatives function as ATP-competitive tyrosine kinase inhibitors (TKIs). They occupy the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. This blockade of signal transduction ultimately inhibits cell proliferation and induces programmed cell death (apoptosis).[1][5]

Notably, certain derivatives have shown efficacy against mutated forms of EGFR, such as the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors like erlotinib.[4][5]

Caption: EGFR signaling pathway and the inhibitory action of 5-chloro-indole derivatives.

In Vitro Antiproliferative Activity

Numerous studies have quantified the potent anticancer effects of these derivatives. The data below summarizes the half-maximal growth inhibitory concentrations (GI₅₀) and half-maximal inhibitory concentrations (IC₅₀) for representative compounds against various cancer cell lines and kinases.

| Compound ID | R Group | Target Cell Line/Kinase | GI₅₀ (nM) | IC₅₀ (nM) | Reference |

| 3e | m-piperidin-1-yl | Panc-1 (Pancreatic) | 29 | - | [3] |

| Erlotinib | (Reference Drug) | Panc-1 (Pancreatic) | 33 | 80 (EGFR) | [3][4] |

| 5f | p-2-methyl pyrrolidin-1-yl | Mean of 4 cell lines | 29 | 68 (EGFRWT) | [4] |

| 5f | p-2-methyl pyrrolidin-1-yl | EGFRT790M | - | 9.5 | [4] |

| 5g | p-4-morpholin-1-yl | EGFRT790M | - | 11.9 | [4] |

| Osimertinib | (Reference Drug) | EGFRT790M | - | 8 | [4] |

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the IC₅₀ of a test compound against EGFR. The trustworthiness of this protocol is ensured by the inclusion of a known inhibitor as a positive control and a vehicle control.

-

Plate Preparation: Add 40 µL of kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT) to the wells of a 96-well plate.

-

Compound Addition: Add 10 µL of the 5-chloro-indole derivative (test compound) at various concentrations (typically a serial dilution) to the wells. For the positive control, add a known EGFR inhibitor (e.g., Erlotinib). For the negative (vehicle) control, add 10 µL of DMSO.

-

Kinase Addition: Add 20 µL of the EGFR enzyme solution to all wells and incubate for 10 minutes at ambient temperature.

-

Reaction Initiation: Add 20 µL of a master mix containing the substrate (e.g., a poly-Glu,Tyr peptide) and ¹³³P-ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate for 2 hours at room temperature to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding 40 µL of 3% phosphoric acid solution.

-

Signal Detection: Spot 20 µL of the reaction mixture from each well onto a filtermat. Wash the filtermat three times with 75 mM phosphoric acid and once with methanol. Allow to dry.

-

Quantification: Measure the radioactivity corresponding to the incorporated ¹³³P using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3][4]

Antiviral Activity: A Focus on HIV

Derivatives of the parent compound 5-Chloro-1H-indole-2-carboxylic acid have been identified as key intermediates and active agents against the Human Immunodeficiency Virus (HIV).[6] Their mechanisms primarily involve the inhibition of critical viral enzymes.

Mechanism of Action: Enzyme Inhibition

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The 5-chloro-4-fluoro-indole-2-carboxylate scaffold is a crucial component of NNRTI candidates.[6] These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA.

-

Integrase Strand Transfer Inhibitors (INSTIs): More recent studies have shown that indole-2-carboxylic acid derivatives can act as potent INSTIs.[7][8] These molecules chelate with two Mg²⁺ ions within the active site of the integrase enzyme, blocking the strand transfer step required to insert the viral genome into the host cell's DNA.[7][9]

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Antimicrobial and Other Activities

While anticancer and antiviral applications are the most prominent, the broader class of indole-2-carboxamides, including halogenated variants, has demonstrated notable antibacterial activity.

-

Antibacterial Agents: 5-bromo and 5-chloro indole-2-carboxamides have shown high inhibitory activity against pathogenic Gram-negative bacteria such as E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.35–1.25 μg/mL for some derivatives.[2][10]

-

Anti-inflammatory Potential: The indole scaffold is also present in compounds with anti-inflammatory properties, suggesting another avenue for exploration.[11][12]

-

TRPV1 Agonists: N-substituted 1-methyl-1H-indole-2-carboxamides have been investigated as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for developing novel pain and inflammation therapies.[13]

Synthesis Strategies

The creation of a diverse library of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid derivatives relies on robust and adaptable synthetic pathways. A common approach begins with a functionalized indole core, which is then elaborated through a series of reactions.

Caption: Generalized synthetic workflow for 5-chloro-indole-2-carboxamide derivatives.

A frequently used starting material is ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate.[3][4] The indole nitrogen is first protected (e.g., with a Boc group) or alkylated (e.g., methylation). The aldehyde at the C3-position is then modified, for instance, through a Wittig reaction to introduce a vinyl ether side chain or via reductive amination to couple various amines.[3][4] Subsequently, the ester at the C2-position is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key intermediate that can be coupled with a wide range of amines using standard coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final, diverse library of bioactive carboxamide derivatives.[4][5]

Future Perspectives and Conclusion

Derivatives of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid represent a highly versatile and potent class of molecules with significant therapeutic potential. Their proven ability to inhibit critical oncogenic pathways like EGFR/BRAF, including drug-resistant mutants, positions them as attractive candidates for further anticancer drug development.[1] Furthermore, their demonstrated efficacy as inhibitors of key HIV enzymes underscores their potential in antiviral therapy.[7]

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to advance them into preclinical and clinical development. Structure-based drug design, aided by molecular docking and co-crystallization studies, will be crucial for enhancing potency and selectivity against specific targets. The exploration of this scaffold against other therapeutic targets, such as those in inflammation and neurodegenerative diseases, could unveil new applications for this privileged chemical framework. The continued investigation of 5-chloro-indole derivatives promises to yield novel and effective therapeutic agents for a range of challenging diseases.

References

- Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate.

- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P

- Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. Molbase.

- 5-CHLORO-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID synthesis. ChemicalBook.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online.

- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.

- Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of University of Al-Qadisiyah.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.

- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.

- Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic

- 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry.

- Methyl 5-chloro-1-methyl-1H-indole-2-carboxyl

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives.

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.

- In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Molecule

In the vast landscape of chemical biology, it is not uncommon to encounter compounds of known structure but of unknown biological function. 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, a distinct molecule within the indole class, represents one such enigma. Despite its availability from chemical suppliers, a thorough review of the scientific literature reveals a conspicuous absence of published data detailing its mechanism of action in biological systems.

This guide, therefore, deviates from a conventional monograph of established facts. Instead, it embarks on a deductive exploration, leveraging established knowledge of structurally analogous compounds to formulate a robust, evidence-based hypothesis regarding the potential biological targets and mechanisms of action of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid. We will dissect its molecular architecture, draw parallels with extensively studied indole derivatives, and propose a comprehensive experimental roadmap to systematically investigate and validate these hypotheses. This document is crafted not as a definitive statement, but as a strategic blueprint for pioneering research into this intriguing molecule.

I. Molecular Deconstruction: Unpacking the Structural Clues

The structure of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid offers several key features that can be cross-referenced with known pharmacophores:

-

The Indole-2-carboxylic Acid Scaffold: This core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The carboxylic acid at the 2-position is a critical feature, often involved in hydrogen bonding or chelation of metal ions within enzyme active sites.

-

5-Chloro Substitution: The presence of a chlorine atom at the 5-position significantly alters the electronic properties of the indole ring, introducing an electron-withdrawing group. This can influence binding affinity and selectivity for target proteins.

-

N-Methyl Group: The methylation of the indole nitrogen at the 1-position is a crucial modification. It removes the hydrogen bond donor capability of the indole NH group and introduces steric bulk, which can profoundly impact ligand-receptor interactions and metabolic stability.

II. Hypothesized Biological Targets and Mechanisms of Action: An Inferential Analysis

Based on the extensive research conducted on closely related indole derivatives, we can postulate several plausible mechanisms of action for 5-Chloro-1-methyl-1H-indole-2-carboxylic acid.

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A compelling body of evidence points towards the potential of 5-chloroindole derivatives to function as inhibitors of the EGFR signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2]

-

Mechanistic Postulate: It is hypothesized that 5-Chloro-1-methyl-1H-indole-2-carboxylic acid could act as a tyrosine kinase inhibitor (TKI) by binding to the ATP-binding site of the EGFR kinase domain. The indole scaffold would serve as the core binding motif, while the 5-chloro substituent could enhance binding affinity. The N-methyl group may influence the conformation of the molecule within the binding pocket.

-

Supporting Evidence from Analogs: Numerous studies have demonstrated the potent antiproliferative activity of 5-chloro-indole-2-carboxylate derivatives against various cancer cell lines.[3] Specifically, derivatives of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid have shown significant inhibitory effects.[3] Furthermore, related compounds have been shown to inhibit both wild-type EGFR and clinically relevant mutant forms like EGFRT790M.[2]

Caption: Hypothesized EGFR signaling inhibition.

B. Inhibition of Viral Enzymes: A Plausible Antiviral Role

The indole-2-carboxylic acid scaffold is a well-established pharmacophore in the development of antiviral agents, particularly against HIV.

-

Mechanistic Postulate 1: HIV-1 Integrase Inhibition: 5-Chloro-1-methyl-1H-indole-2-carboxylic acid may act as an HIV-1 integrase strand transfer inhibitor (INSTI). The core mechanism for this class of compounds involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylate and the indole nitrogen.[4] The presence of the N-methyl group in our target compound would preclude the direct involvement of the indole nitrogen in chelation, suggesting a potentially altered binding mode or reduced activity compared to N-unsubstituted analogs.

-

Supporting Evidence from Analogs: Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase.[4][5]

-

Mechanistic Postulate 2: HIV-1 Reverse Transcriptase Inhibition: The 5-chloroindole scaffold has also been identified in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

Supporting Evidence from Analogs: A notable example is 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, which has been reported as a novel NNRTI of HIV-1 reverse transcriptase.[6] This suggests that the 5-chloroindole core of our target molecule could potentially bind to the allosteric NNRTI binding pocket of reverse transcriptase.

Caption: Potential antiviral mechanisms of action.

III. A Framework for Experimental Validation: From Hypothesis to Evidence

To transition from postulation to empirical validation, a systematic, multi-tiered experimental approach is essential.

A. In Vitro Enzymatic and Cellular Assays

The initial phase of investigation should focus on direct interactions with the hypothesized molecular targets.

Table 1: Proposed In Vitro Assay Panel

| Hypothesized Target | Assay Type | Primary Endpoint | Rationale |

| EGFR | Kinase Inhibition Assay (e.g., LanthaScreen™, ADP-Glo™) | IC₅₀ value | To determine the direct inhibitory potency against EGFR kinase activity. |

| Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) | Inhibition of EGFR autophosphorylation | To confirm target engagement in a cellular context. | |

| Cancer Cell Line Proliferation Assay (e.g., MTT, CellTiter-Glo®) | GI₅₀ value | To assess the antiproliferative effect on EGFR-dependent cancer cell lines. | |

| HIV-1 Integrase | Strand Transfer Inhibition Assay | IC₅₀ value | To measure the direct inhibition of the catalytic activity of HIV-1 integrase. |

| HIV-1 Reverse Transcriptase | Reverse Transcriptase Activity Assay (e.g., colorimetric or fluorescent) | IC₅₀ value | To quantify the inhibitory effect on reverse transcriptase activity. |

| HIV-1 Replication | Cell-Based Viral Replication Assay (e.g., p24 antigen ELISA) | EC₅₀ value | To determine the effective concentration for inhibiting viral replication in a cellular model. |

B. Detailed Experimental Protocols

Protocol 1: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Objective: To determine the IC₅₀ value of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid against the EGFR kinase domain.

-

Materials:

-

Recombinant human EGFR kinase domain

-

Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

-

Test compound (5-Chloro-1-methyl-1H-indole-2-carboxylic acid)

-

Assay buffer

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, followed by dilution in assay buffer.

-

Add the EGFR kinase, Eu-anti-tag antibody, and the test compound to the wells of the microplate.

-

Incubate for 60 minutes at room temperature to allow for compound binding.

-

Add the Alexa Fluor™ 647-labeled tracer to all wells.

-

Incubate for another 60 minutes at room temperature.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC₅₀ value.

-

Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)

-

Objective: To assess the effect of the test compound on EGF-induced EGFR autophosphorylation in a relevant cell line (e.g., A549).

-

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed A549 cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-16 hours.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-